N-(3,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethylphenyl group, a pyridinylmethyl group, and an imidazobenzimidazole core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazobenzimidazole core, followed by the introduction of the pyridinylmethyl group and the dimethylphenyl group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazobenzimidazole derivatives and compounds with pyridinylmethyl or dimethylphenyl groups. Examples include:
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Thienopyrimidine compounds: Known for their selective inhibitory activity.
Uniqueness
N-(3,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C25H23N5O2 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-oxo-3-(pyridin-3-ylmethyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C25H23N5O2/c1-16-9-10-19(12-17(16)2)27-23(31)13-22-24(32)29(15-18-6-5-11-26-14-18)25-28-20-7-3-4-8-21(20)30(22)25/h3-12,14,22H,13,15H2,1-2H3,(H,27,31) |
InChI Key |
MNEKLIGYKNXTPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CC5=CN=CC=C5)C |
Origin of Product |
United States |
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